molecular formula C17H18O6 B1257448 4-Senecioyloxymethyl-6,7-dimethoxycoumarin

4-Senecioyloxymethyl-6,7-dimethoxycoumarin

Cat. No. B1257448
M. Wt: 318.32 g/mol
InChI Key: FPXUNDFOZUOGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-senecioyloxymethyl-6,7-dimethoxycoumarin is a member of the class of coumarins that consists of coumarin substituted by a senecioyloxymethyl group at position 4 and methoxy groups at positions 6 and 7. Isolated from Crinum latifolium, it exhibits anti-angiogenic activity. It has a role as a metabolite and an angiogenesis modulating agent. It is a member of coumarins, an enoate ester and an aromatic ether. It derives from a 3-methylbut-2-enoic acid.

Scientific Research Applications

Angiogenesis Inhibition

4-Senecioyloxymethyl-6,7-dimethoxycoumarin has been studied for its antiangiogenic properties. Nam et al. (2002) found that modifications to this compound can enhance its inhibitory activity in tube formation assays, indicating potential applications in targeting angiogenesis-related processes such as tumor growth and metastasis (Nam et al., 2002).

Anti-allergic Agents

This compound has been evaluated for its effectiveness as an anti-allergic agent. Jeong et al. (2007) prepared a series of 4-senecioyloxymethyl-6,7-dimethoxycoumarins and found that certain derivatives significantly reduced allergic reactions in models, suggesting its potential as a therapeutic agent for allergic inflammation (Jeong et al., 2007).

Hydration Dynamics in Biological Systems

The coumarin derivative's utility in studying hydration dynamics in biological systems has been explored. Ghose et al. (2018) investigated acetyloxymethyl-6,7-dimethoxycoumarin for its potential use in protein studies and found its fluorescence properties useful for understanding hydration parameters in biological environments (Ghose et al., 2018).

Chromatographic Detection

4-Bromomethyl-6,7-dimethoxycoumarin, a related compound, has been used as a fluorescent label for carboxylic acids in chromatographic detection. Farinotti et al. (1983) showed its effectiveness in evaluating picomole amounts of substances, indicating its application in sensitive detection methods (Farinotti et al., 1983).

Impact on Cell Differentiation and Proliferation

Research has also focused on the impact of 6,7-dimethoxycoumarin derivatives on cell differentiation and proliferation. Zheng et al. (2022) studied its effects on the differentiation of human chronic myeloid leukemia cells, revealing its potential in cancer research (Zheng et al., 2022).

Antiprotozoal Activity

Pierson et al. (2010) synthesized a series of 4-arylcoumarins, including 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin, and evaluated their antiprotozoal activity, finding some compounds effective against human cell line parasites, suggesting their use in combating protozoal infections (Pierson et al., 2010).

properties

Product Name

4-Senecioyloxymethyl-6,7-dimethoxycoumarin

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(6,7-dimethoxy-2-oxochromen-4-yl)methyl 3-methylbut-2-enoate

InChI

InChI=1S/C17H18O6/c1-10(2)5-16(18)22-9-11-6-17(19)23-13-8-15(21-4)14(20-3)7-12(11)13/h5-8H,9H2,1-4H3

InChI Key

FPXUNDFOZUOGBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC)C

synonyms

4-senecioyloxymethyl-6,7-dimethoxycoumarin
4-SMDMC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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